

# spectroscopic analysis of fendizoic acid (NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	Fendizoic acid	
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# Spectroscopic Analysis of Fendizoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Fendizoic acid, chemically known as 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid, is a key organic compound utilized in various chemical syntheses, including the preparation of certain pharmaceuticals. Its structural integrity and purity are paramount for its applications. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed for the structural elucidation and characterization of fendizoic acid. This document outlines the theoretical basis of each technique, presents detailed experimental protocols, and summarizes the expected quantitative data in structured tables for ease of reference and comparison.

## **Chemical Structure**

**Fendizoic acid** ( $C_{20}H_{14}O_4$ , Molar Mass: 318.32 g/mol) possesses a complex structure featuring a biphenyl moiety, a carboxylic acid group, and a ketone, which give rise to a unique spectroscopic fingerprint.

Systematic IUPAC Name: 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid



CAS Number: 84627-04-3

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **fendizoic acid**, both <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming its structure.

### Predicted <sup>1</sup>H NMR Data

The  ${}^{1}$ H NMR spectrum of **fendizoic acid** is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the hydroxyl proton. The predicted chemical shifts ( $\delta$ ) in ppm relative to tetramethylsilane (TMS) are presented below.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Carboxylic acid (- COOH)	~11.0 - 13.0	Singlet (broad)	1H
Phenolic Hydroxyl (- OH)	~9.0 - 10.0	Singlet (broad)	1H
Aromatic Protons	~6.8 - 8.2	Multiplet	12H

## Predicted <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the **fendizoic acid** molecule. The predicted chemical shifts are summarized in the following table.

Carbon Assignment	Predicted Chemical Shift (ppm)
Carboxylic Carbon (-COOH)	~168
Ketone Carbon (C=O)	~195
Aromatic Carbons	~115 - 140
Carbon bearing -OH group	~160



## **Experimental Protocol for NMR Analysis**

A standard protocol for obtaining NMR spectra of fendizoic acid is as follows:

- Sample Preparation: Dissolve 5-10 mg of **fendizoic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). Ensure the sample is fully dissolved.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition Parameters:
  - Number of scans: 16-32
  - Relaxation delay: 1-2 seconds
  - Pulse width: 90°
  - Spectral width: 0-15 ppm
- <sup>13</sup>C NMR Acquisition Parameters:
  - Number of scans: 1024-4096
  - Relaxation delay: 2-5 seconds
  - Pulse program: Proton-decoupled
  - Spectral width: 0-220 ppm
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).



# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **fendizoic acid** is characterized by the vibrational frequencies of its carboxylic acid, ketone, and hydroxyl groups.

## **Expected IR Absorption Bands**

The key functional groups in **fendizoic acid** give rise to characteristic absorption bands in the IR spectrum.

Functional Group	Vibrational Mode	Expected Absorption Range (cm <sup>-1</sup> )	Intensity
Carboxylic Acid O-H	Stretching	3300 - 2500	Broad, Strong
Phenolic O-H	Stretching	3600 - 3200	Broad, Medium
Aromatic C-H	Stretching	3100 - 3000	Medium
Carboxylic Acid C=O	Stretching	1725 - 1700	Strong
Ketone C=O	Stretching	1700 - 1680	Strong
Aromatic C=C	Stretching	1600 - 1450	Medium to Weak
C-O	Stretching	1320 - 1210	Strong

## **Experimental Protocol for FT-IR Analysis**

For a solid sample like **fendizoic acid**, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

#### ATR Method:

- Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
- Background Spectrum: Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small amount of fendizoic acid powder directly onto the ATR crystal.



- Pressure Application: Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The obtained spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

#### KBr Pellet Method:

- Sample Preparation: Grind 1-2 mg of fendizoic acid with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the mixture into a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
- Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

# **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

## **Expected Mass Spectrometry Data**

For **fendizoic acid**, electrospray ionization (ESI) is a suitable soft ionization technique. The expected m/z values for the molecular ion and common adducts are listed below.



Ion	Formula	Predicted m/z
[M+H]+	[C20H15O4]+	319.0965
[M-H] <sup>-</sup>	[C20H13O4] <sup>-</sup>	317.0819
[M+Na] <sup>+</sup>	[C20H14O4Na]+	341.0784
[M+NH <sub>4</sub> ] <sup>+</sup>	[C20H18NO4]+	336.1230

## **Plausible Fragmentation Pattern**

Under collision-induced dissociation (CID) in MS/MS experiments, the protonated molecule [M+H]<sup>+</sup> of **fendizoic acid** is expected to undergo characteristic fragmentation. A plausible fragmentation pathway is outlined below:

- Loss of H2O (m/z 301): Dehydration from the carboxylic acid and/or phenolic hydroxyl group.
- Loss of CO<sub>2</sub> (m/z 273): Decarboxylation of the carboxylic acid group.
- Loss of the phenyl group (C<sub>6</sub>H<sub>5</sub>, m/z 242): Cleavage of the biphenyl linkage.
- Formation of the benzoyl cation (C<sub>6</sub>H<sub>5</sub>CO<sup>+</sup>, m/z 105): Cleavage of the bond between the ketone and the benzoic acid moiety.
- Formation of the phenyl cation (C<sub>6</sub>H<sub>5</sub>+, m/z 77): Loss of CO from the benzoyl cation.

## **Experimental Protocol for ESI-MS Analysis**

A general procedure for the ESI-MS analysis of **fendizoic acid** is as follows:

- Sample Preparation: Prepare a dilute solution of fendizoic acid (e.g., 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).



- Ionization Source Parameters:
  - Ionization Mode: Electrospray Ionization (ESI), positive and/or negative.
  - Capillary Voltage: 3-5 kV.
  - Nebulizing Gas (N<sub>2</sub>): Set to an appropriate flow rate to ensure a stable spray.
  - Drying Gas (N₂) Temperature: 200-350 °C.
- Mass Analyzer: Scan a suitable m/z range (e.g., 100-500) to detect the molecular ion and its adducts.
- MS/MS Analysis (for fragmentation): Select the precursor ion of interest (e.g., m/z 319) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.

# **Experimental Workflow**

The logical flow for the complete spectroscopic analysis of a **fendizoic acid** sample is depicted in the following diagram.

Caption: Workflow for the Spectroscopic Analysis of Fendizoic Acid.

## Conclusion

The comprehensive spectroscopic analysis of **fendizoic acid**, employing NMR, IR, and Mass Spectrometry, provides unambiguous confirmation of its chemical structure and allows for the assessment of its purity. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of this important chemical compound. The synergistic use of these analytical techniques is crucial for ensuring the identity and quality of **fendizoic acid** in scientific research and industrial applications.

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